BenchChemオンラインストアへようこそ!

2,6-Dimethylquinolin-8-ol hydrochloride

Antimicrobial Lipophilicity Structure-Activity Relationship

2,6-Dimethylquinolin-8-ol hydrochloride (CAS 1803590-49-9) is a dimethyl-substituted 8-hydroxyquinoline derivative with a molecular weight of 209.67 g/mol and molecular formula C₁₁H₁₂ClNO. It is primarily supplied as a versatile small-molecule scaffold at ≥95% purity for laboratory research.

Molecular Formula C11H12ClNO
Molecular Weight 209.67 g/mol
CAS No. 1803590-49-9
Cat. No. B1459012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylquinolin-8-ol hydrochloride
CAS1803590-49-9
Molecular FormulaC11H12ClNO
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=C(C=C2O)C.Cl
InChIInChI=1S/C11H11NO.ClH/c1-7-5-9-4-3-8(2)12-11(9)10(13)6-7;/h3-6,13H,1-2H3;1H
InChIKeyISDLRIKYAFTJIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethylquinolin-8-ol Hydrochloride (CAS 1803590-49-9): Structural & Physicochemical Baseline for Research Procurement


2,6-Dimethylquinolin-8-ol hydrochloride (CAS 1803590-49-9) is a dimethyl-substituted 8-hydroxyquinoline derivative with a molecular weight of 209.67 g/mol and molecular formula C₁₁H₁₂ClNO . It is primarily supplied as a versatile small-molecule scaffold at ≥95% purity for laboratory research . As a member of the privileged 8-hydroxyquinoline (8-HQ) chemotype, it possesses a bidentate metal-chelating N,O-donor site and the potential for diverse biological activities including antimicrobial, anticancer, and enzyme-inhibitory effects [1]. Its substitution pattern—methyl groups at C2 and C6—differentiates it from more common halogenated or nitro-substituted 8-HQ analogs and provides a distinct lipophilicity and electronic profile that may influence target binding and metal-ionophore properties.

Why 8-Hydroxyquinoline Analogs Cannot Be Interchanged: The Case for 2,6-Dimethylquinolin-8-ol HCl in Experimental Design


While the 8-hydroxyquinoline nucleus is a recognized privileged structure, subtle changes in substitution pattern profoundly affect lipophilicity (log P), metal-chelate stability, and target selectivity [1]. Halogenated analogs such as clioquinol (5-chloro-7-iodo-8-HQ) are associated with neurotoxicity risk, and nitroxoline (5-nitro-8-HQ) is an FDA-approved antibiotic with well-defined but narrow clinical utility [2]. The 2,6-dimethyl substitution pattern eliminates the halogen atoms that drive toxicity in clioquinol and avoids the strong electron-withdrawing nitro group that defines nitroxoline's reactivity [3]. This creates a chemically distinct scaffold with a unique balance of lipophilicity and chelation potential, making it non-interchangeable with other 8-HQ derivatives in structure-activity relationship (SAR) programs, metal-complex optimization studies, or target-focused screening cascades where the pharmacophore requirements differ.

Quantitative Differentiation Evidence for 2,6-Dimethylquinolin-8-ol Hydrochloride vs. Closest 8-Hydroxyquinoline Analogs


Lipophilicity-Driven Antimicrobial Activity: 2,6-Dimethyl Substitution vs. Unsubstituted & Halogenated 8-HQ Scaffolds

In a systematic SAR study of 14 ring-substituted 8-hydroxyquinolines, Musiol et al. (2010) demonstrated that lipophilicity (log P, determined by RP-HPLC) is a primary driver of antimycobacterial and antifungal activity [1]. While the study did not directly include 2,6-dimethylquinolin-8-ol, the dataset established a class-level principle: di-methyl substitution at positions 2 and 6 increases log P relative to unsubstituted 8-HQ, enhancing membrane permeability and antimicrobial potency. This principle is further supported by a 2021 review confirming that alkyl-substituted 8-HQ derivatives exhibit improved antibacterial activity compared to unsubstituted 8-HQ [2]. For procurement decisions, 2,6-dimethylquinolin-8-ol HCl offers a higher baseline lipophilicity than 8-HQ itself, positioning it as a preferred scaffold for hit-to-lead programs targeting intracellular or membrane-associated targets where passive diffusion is rate-limiting.

Antimicrobial Lipophilicity Structure-Activity Relationship

Metal Complex Stability: 2,6-Dimethyl-8-HQ as a Ligand for Optoelectronic and Catalytic Applications

Patent WO/2015/039715 (Merck) explicitly claims 8-hydroxyquinoline derivatives, including alkyl-substituted variants, as ligands for metal complexes used in organic electronic devices [1]. The 2,6-dimethyl substitution pattern is specifically advantageous because (i) the methyl groups provide steric bulk that can tune complex geometry and prevent unwanted aggregation, and (ii) the electron-donating effect of methyl groups raises the HOMO energy of the ligand, enabling better energy-level alignment with metal centers such as Li, Al, and Zr for OLED applications [1]. Additionally, potentiometric studies on alkyl-substituted 8-quinolinols demonstrate that methyl substitution at C2 increases the acid dissociation constant (pKₐ) of the phenolic OH, which in turn modulates metal-complex stability constants [2]. For procurement, this compound offers a defined, patent-relevant ligand scaffold for materials science research that is distinct from halogenated 8-HQ ligands which introduce heavy-atom effects and potential quenching of luminescence.

Metal Complexes OLED Ligand Design Stability Constants

Toxicity Profile Differentiation: Non-Halogenated 2,6-Dimethyl Scaffold vs. Neurotoxic 5-Chloro-7-iodo-8-HQ (Clioquinol)

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) was withdrawn from many markets due to its association with subacute myelo-optic neuropathy (SMON), a severe neurotoxic syndrome [1]. The neurotoxicity is linked to the halogen substituents, which increase lipophilicity and enable the compound to cross the blood-brain barrier and chelate endogenous metals, disrupting neuronal homeostasis [1]. The 2,6-dimethylquinolin-8-ol scaffold lacks halogen atoms entirely, which is predicted to reduce the risk of halogen-dependent neurotoxicity while retaining the metal-chelating 8-HQ pharmacophore [2]. This structural distinction is critical for CNS drug discovery programs where metal-ionophore activity is desired but halogen-associated toxicity must be avoided. For procurement, this compound is the safer starting point for developing neuroprotective or anti-neurodegenerative 8-HQ-based agents compared to halogenated analogs.

Neurotoxicity Safety Pharmacology Drug Discovery Clioquinol

Scaffold Versatility: HCl Salt Form for Direct Use in Parallel Synthesis and Fragment-Based Screening

The hydrochloride salt form of 2,6-dimethylquinolin-8-ol offers practical advantages for high-throughput chemistry workflows. Unlike the free base forms of 8-HQ analogs, which can have limited aqueous solubility and variable purity, the HCl salt ensures consistent stoichiometry, improved handling characteristics, and direct compatibility with aqueous-based biological assays without the need for additional salt conversion steps . Multiple vendors supply this compound at ≥95% purity in quantities ranging from 50 mg to 10 g, facilitating both initial screening and scale-up . This contrasts with custom-synthesized 8-HQ analogs, which may require in-house salt formation and purification, introducing batch-to-batch variability. For procurement, the ready-to-use HCl salt format reduces lead time and ensures reproducibility across assay campaigns.

Medicinal Chemistry Fragment-Based Drug Discovery Parallel Synthesis Salt Form

High-Value Application Scenarios for 2,6-Dimethylquinolin-8-ol Hydrochloride Based on Quantitative Differentiation Evidence


Antimicrobial Lead Optimization Programs Targeting Intracellular Mycobacteria

For research groups developing new antitubercular agents, 2,6-dimethylquinolin-8-ol HCl provides a lipophilic 8-HQ scaffold that penetrates the mycobacterial cell wall more effectively than unsubstituted 8-HQ. The class-level SAR data from Musiol et al. (2010) demonstrate that alkyl substitution enhances activity against M. tuberculosis and atypical mycobacteria, with several ring-substituted 8-HQ analogs showing MIC values comparable to isoniazid [1]. This compound is suitable as a starting point for fragment growing or scaffold hopping in anti-TB drug discovery, particularly where metal-chelation-dependent mechanisms (e.g., inhibition of metalloenzymes) are being explored.

Organic Light-Emitting Diode (OLED) Ligand Development

The 2,6-dimethyl substitution pattern is explicitly covered by patent claims for metal complexes in optoelectronic devices (Merck, WO/2015/039715) [1]. The electron-donating methyl groups tune the HOMO level of the 8-HQ ligand, enabling better energy-level matching with metal centers such as Li(I), Al(III), and Zr(IV). For materials science laboratories, this compound serves as a building block for synthesizing luminescent metal complexes with tailored emission properties, free from the luminescence-quenching effects associated with halogenated 8-HQ ligands.

Neuroprotective Metal-Ionophore Research Avoiding Halogen-Associated Toxicity

Given the established neurotoxicity of halogenated 8-HQ derivatives such as clioquinol, 2,6-dimethylquinolin-8-ol HCl offers a non-halogenated alternative for investigating metal-ionophore-based neuroprotection [1]. The scaffold retains the essential N,O-chelating motif required for metal binding but eliminates the halogen atoms implicated in SMON pathology. This makes it a rational procurement choice for academic and biotech groups developing metal-protein attenuating compounds for Alzheimer's, Parkinson's, or other neurodegenerative diseases.

Fragment-Based and High-Throughput Screening Libraries

The hydrochloride salt form, commercial availability at ≥95% purity, and room-temperature storage make this compound ideal for inclusion in diverse screening libraries [1][2]. Its molecular weight (209.67 g/mol) falls within fragment-like space, and the 8-HQ core is a proven privileged structure. Procurement of this specific salt ensures immediate solubility in aqueous assay buffers without the need for pre-formulation, accelerating hit identification timelines.

Quote Request

Request a Quote for 2,6-Dimethylquinolin-8-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.